

Specificity Analysis of c-ABL-IN-5: A Comparative Guide for Researchers

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Compound of Interest		
Compound Name:	c-ABL-IN-5	
Cat. No.:	B15136907	Get Quote

For researchers and drug development professionals, understanding the specificity of a kinase inhibitor is paramount. This guide provides a detailed analysis of **c-ABL-IN-5**, a selective inhibitor of the c-Abl tyrosine kinase, with comparative data against other tyrosine kinases, experimental protocols for specificity determination, and visualizations of relevant biological pathways and workflows.

Executive Summary

c-ABL-IN-5, also referred to as Compound 5 in key literature, has emerged as a potent and selective inhibitor of the c-Abl tyrosine kinase. Its neuroprotective effects have positioned it as a promising candidate for the investigation of neurodegenerative diseases such as Parkinson's disease. This guide synthesizes available data to provide a clear comparison of its inhibitory activity against a panel of other tyrosine kinases, offering valuable insights for researchers considering its use.

Data Presentation: Kinase Specificity of c-ABL-IN-5

The inhibitory activity of **c-ABL-IN-5** against a variety of tyrosine kinases was determined using the ADP-Glo[™] kinase assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%, are presented in the table below. Lower IC50 values indicate higher potency.



Kinase Target	IC50 (nM)
c-Abl	1.2
ARG (Abl2)	3.4
Src	>1000
Lck	>1000
Fyn	>1000
Lyn	>1000
Hck	>1000
Fgr	>1000
Yes1	>1000
Blk	>1000
EGFR	>1000
Her2	>1000
VEGFR2	>1000
PDGFRβ	307.6
c-Kit	665.5

Data extracted from a study by Kwon et al. (2021) where **c-ABL-IN-5** is referred to as Compound 5.

As the data indicates, **c-ABL-IN-5** demonstrates high potency against its primary target, c-Abl, and the closely related ARG kinase. In contrast, it shows significantly lower activity against a broad panel of other tyrosine kinases, highlighting its selectivity.

Experimental Protocols

The following is a detailed methodology for the kinase inhibition assay used to determine the specificity of **c-ABL-IN-5**.



ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The assay is performed in two steps: a kinase reaction followed by ADP detection.

Materials:

- c-ABL-IN-5 (or Compound 5)
- Purified recombinant tyrosine kinases
- Kinase-specific peptide substrates
- ATP (Adenosine triphosphate)
- Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
- ADP-Glo™ Reagent (Promega)
- Kinase Detection Reagent (Promega)
- 384-well white plates
- Plate-reading luminometer

Procedure:

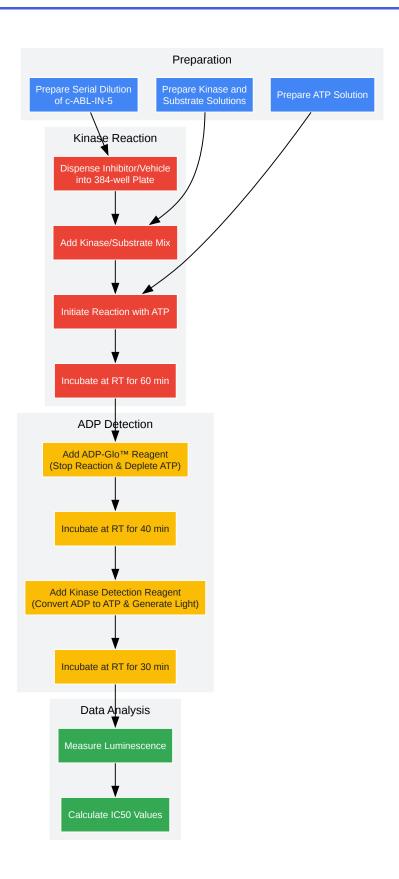
- Compound Preparation: A serial dilution of c-ABL-IN-5 is prepared in the kinase reaction buffer.
- Kinase Reaction Setup:
 - \circ Add 2.5 μ L of the diluted **c-ABL-IN-5** or vehicle (DMSO) to the wells of a 384-well plate.
 - Add 2.5 μL of a solution containing the specific tyrosine kinase and its corresponding peptide substrate to each well.



- Initiate the kinase reaction by adding 5 μL of ATP solution to each well. The final ATP concentration should be at or near the Km for each respective kinase.
- Incubation: The reaction plate is incubated at room temperature for 60 minutes.
- ATP Depletion: Add 10 µL of ADP-Glo[™] Reagent to each well to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
- ADP to ATP Conversion and Signal Generation: Add 20 μL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the ADP concentration.
- Luminescence Measurement: After a 30-minute incubation at room temperature, the luminescence is measured using a plate-reading luminometer.
- Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal doseresponse curve.

Mandatory Visualizations Experimental Workflow for Kinase Inhibitor Specificity Profiling



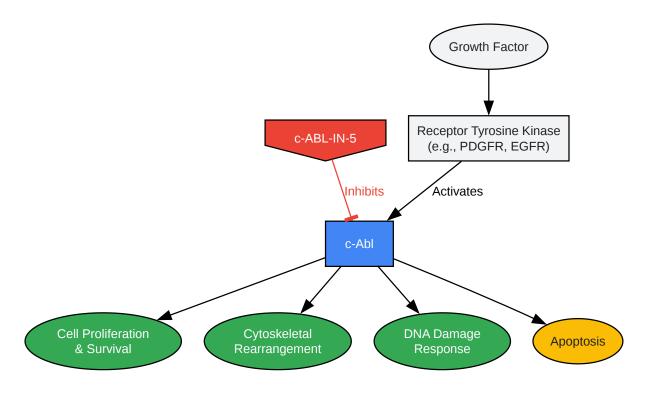


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Caption: Workflow for determining kinase inhibitor specificity using the ADP-Glo™ assay.



Simplified c-Abl Signaling Pathway



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Caption: Simplified overview of the c-Abl signaling pathway and its inhibition.

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